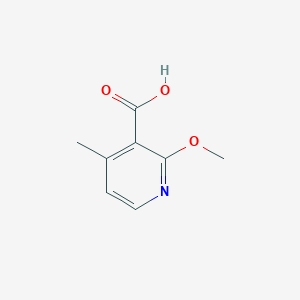

2-Methoxy-4-methylnicotinic acid

Description

BenchChem offers high-quality 2-Methoxy-4-methylnicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-4-methylnicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxy-4-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-3-4-9-7(12-2)6(5)8(10)11/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJYKCPZTCZTII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901255952 | |

| Record name | 2-Methoxy-4-methyl-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901255952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211516-03-8 | |

| Record name | 2-Methoxy-4-methyl-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211516-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-4-methyl-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901255952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-4-methylnicotinic Acid (CAS: 1211516-03-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2-Methoxy-4-methylnicotinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry. Given the limited publicly available data for this specific compound, this document synthesizes known information with predictive analysis based on analogous structures and established principles of organic chemistry. It covers physicochemical properties, plausible synthetic strategies, detailed spectroscopic analysis, and explores the potential applications of this scaffold in drug discovery, particularly within the broader context of nicotinic acid derivatives.

Introduction: The Significance of the Substituted Nicotinic Acid Scaffold

Nicotinic acid (Vitamin B3) and its derivatives are a cornerstone in pharmaceutical research, exhibiting a wide array of biological activities.[1] The substitution pattern on the pyridine ring is a critical determinant of their pharmacological effects, which range from lipid-lowering agents to potential treatments for neurological disorders.[2][3] The introduction of methoxy and methyl groups, as seen in 2-Methoxy-4-methylnicotinic acid, can significantly influence the molecule's polarity, metabolic stability, and interaction with biological targets.[4] Substituted pyridines are integral components of numerous biologically active molecules, making the development of efficient and adaptable synthetic routes a high priority for medicinal chemists.

Physicochemical and Predicted Properties

Based on its chemical structure and data from suppliers, the fundamental properties of 2-Methoxy-4-methylnicotinic acid are summarized below. Predictive data, where noted, is derived from computational models and analysis of similar compounds.

| Property | Value | Source |

| CAS Number | 1211516-03-8 | - |

| Molecular Formula | C₈H₉NO₃ | Confirmed |

| Molecular Weight | 167.16 g/mol | Confirmed |

| IUPAC Name | 2-Methoxy-4-methylpyridine-3-carboxylic acid | - |

| Appearance | Solid (predicted) | - |

| Boiling Point | Predicted: 350-450 °C | Computational |

| Melting Point | Predicted: 150-200 °C | Computational |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, DMSO. | Predicted |

Synthesis Strategies: A Prospective Analysis

De Novo Synthesis Approach

A plausible de novo route could involve a multi-component reaction, for instance, a variation of the Hantzsch pyridine synthesis or other cycloaddition strategies. A conceptual workflow is outlined below.

Step-by-Step Protocol (Hypothetical):

-

Methoxylation: A starting material such as 2-chloro-4-methyl-3-nitropyridine could be subjected to nucleophilic aromatic substitution with sodium methoxide in methanol to introduce the 2-methoxy group.

-

Reduction: The nitro group at the 3-position can be reduced to an amino group using standard conditions, for example, catalytic hydrogenation with palladium on carbon.

-

Conversion to Carboxylic Acid: The resulting amino group can be converted to a nitrile via a Sandmeyer reaction, followed by hydrolysis of the nitrile to the carboxylic acid. This two-step process provides a reliable method for introducing the carboxylic acid functionality.

Spectroscopic Profile (Predicted)

A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of 2-Methoxy-4-methylnicotinic acid. While experimental spectra are not available, a predicted profile can be constructed based on the analysis of its functional groups and data from analogous compounds. [6]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy group, and the methyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Pyridine-H (Position 6) | 8.0 - 8.4 | Doublet | 1H | Deshielded due to proximity to the electronegative nitrogen atom. [7] |

| Pyridine-H (Position 5) | 7.0 - 7.4 | Doublet | 1H | Shielded relative to the H at position 6. [7] |

| Methoxy Protons (-OCH₃) | 3.8 - 4.1 | Singlet | 3H | Typical chemical shift for a methoxy group attached to an aromatic ring. |

| Methyl Protons (-CH₃) | 2.3 - 2.6 | Singlet | 3H | Characteristic chemical shift for a methyl group on a pyridine ring. |

| Carboxylic Acid Proton (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H | Highly deshielded and often broad due to hydrogen bonding and chemical exchange. |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide valuable information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Acid Carbon (-COOH) | 165 - 175 | Typical range for a carboxylic acid carbonyl carbon. |

| Pyridine-C (Position 2) | 160 - 165 | Attached to the electron-donating methoxy group, resulting in a downfield shift. |

| Pyridine-C (Position 6) | 148 - 152 | Alpha to the nitrogen, leading to a significant downfield shift. [7] |

| Pyridine-C (Position 4) | 145 - 150 | Attached to the methyl group. |

| Pyridine-C (Position 5) | 120 - 125 | Beta to the nitrogen. [7] |

| Pyridine-C (Position 3) | 115 - 120 | Attached to the carboxylic acid group. |

| Methoxy Carbon (-OCH₃) | 55 - 60 | Characteristic chemical shift for a methoxy carbon. |

| Methyl Carbon (-CH₃) | 18 - 25 | Typical range for a methyl group attached to an aromatic ring. |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the carboxylic acid and the substituted pyridine ring.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (very broad) | Stretching vibration, broadened due to hydrogen bonding. [8] |

| C-H Stretch (Aromatic/Alkyl) | 2850 - 3100 | Stretching vibrations of the pyridine ring and methyl/methoxy C-H bonds. |

| C=O Stretch (Carboxylic Acid) | 1680 - 1720 (strong) | Carbonyl stretching, a prominent and sharp peak. [9] |

| C=C and C=N Stretch (Pyridine) | 1400 - 1600 | Aromatic ring stretching vibrations. |

| C-O Stretch (Methoxy/Acid) | 1200 - 1300 and 1000 - 1100 | Asymmetric and symmetric stretching of the C-O bonds. |

Mass Spectrometry

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would be suitable for determining the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A prominent peak at m/z = 167 is expected, corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways:

-

Loss of a methoxy radical (•OCH₃) to give a fragment at m/z = 136.

-

Decarboxylation (loss of CO₂) to yield a fragment at m/z = 123.

-

Fragmentation of the pyridine ring, leading to characteristic smaller fragments. [10]

-

Potential Applications in Drug Discovery and Medicinal Chemistry

Nicotinic acid and its derivatives are known to interact with a variety of biological targets. [11]The specific substitution pattern of 2-Methoxy-4-methylnicotinic acid suggests several potential areas of application:

-

Metabolic Disorders: Nicotinic acid is a well-known agent for treating dyslipidemia. [3]Structural modifications, such as those in the title compound, are often explored to improve efficacy and reduce side effects like flushing. [11]* Neurodegenerative Diseases: The pyridine nucleus is a key component of many compounds targeting the central nervous system. Substituted nicotinic acids have been investigated for their potential in conditions like Alzheimer's disease.

-

Oncology: Certain nicotinic acid derivatives have been explored as intermediates in the synthesis of anti-tumor agents. For example, 2-methylnicotinic acid is an intermediate for the preclinical anti-tumor drug candidates ML-120B and BAY-1082439. [12]* Inflammation and Immunology: The nicotinic acid scaffold has been used to develop novel anti-inflammatory agents.

Safety and Handling

While specific toxicity data for 2-Methoxy-4-methylnicotinic acid is limited, it should be handled with the standard precautions for laboratory chemicals. Based on available supplier information, the following GHS hazard statements apply:

-

H302: Harmful if swallowed.

-

H319: Causes serious eye irritation.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

2-Methoxy-4-methylnicotinic acid represents a valuable, albeit understudied, building block for medicinal chemistry and drug discovery. While direct experimental data is sparse, a comprehensive understanding of its likely properties and reactivity can be inferred from the rich chemistry of related substituted nicotinic acids. This guide provides a foundational framework for researchers interested in synthesizing, characterizing, and exploring the biological potential of this and similar molecules. The proposed synthetic routes and predicted spectroscopic data offer a starting point for practical laboratory work, and the contextualization within the broader field of nicotinic acid pharmacology highlights its potential for future research endeavors.

References

- Bruker. (n.d.). Bruker Avance III HD 600.

- Grundy, S. M., et al. (2018). 2018 AHA/ACC/AACVPR/AAPA/ABC/ACPM/ADA/AGS/APhA/ASPC/NLA/PCNA Guideline on the Management of Blood Cholesterol: A Report of the American College of Cardiology/American Heart Association Task Force on Clinical Practice Guidelines.

- Lin, S.-T., Yang, F.-M., Liang, D., & Shiao, M.-J. (1997). Electron Impact Mass Spectra of Some Arylpyridines. Journal of the Chinese Chemical Society, 44(5), 527-533.

- Jain, P., et al. (2009). Nicotinic Acid Adenine Dinucleotide Phosphate Analogues Containing Substituted Nicotinic Acid: Effect of Modification on Ca2+ Release. Journal of Medicinal Chemistry, 52(1), 133-143.

- Katritzky, A. R., & Dega‐Szafran, Z. (1989). Proton and carbon‐13 NMR studies of 1‐substituted pyridinium salts. Magnetic Resonance in Chemistry, 27(11), 1090–1093.

- Pike, N. (2005). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology, 144(5), 583-586.

- Jarman, M. (1969). 4-Substituted nicotinic acids and nicotinamides. Part III. Preparation of 4-methylnicotinic acid riboside. Journal of the Chemical Society C: Organic, 918.

- Pipzine Chemicals. (n.d.). 2-Methoxy-4-methylpyridine-3-carboxylic Acid.

- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-20.

- Atalay, N., & Avcı, D. (2013). Molecular structure, spectroscopic properties and DFT calculations of 2-(methylthio)nicotinic acid. Optics and Spectroscopy, 115(4), 471-481.

- Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

- Sliedregt-Bol, K. M., et al. (2006). Nicotinic acid receptor subtypes and their ligands. Medicinal research reviews, 26(4), 403-427.

- Atiya, R. (2021). Nicotinic acid derivatives: Application and uses, review. International Journal of Pharmaceutical Research, 13(4).

- Klix, K., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(12), 8537-8547.

- Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.

- Yuliani, S. R., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Journal of Physics: Conference Series, 1463(1), 012022.

- Reddy, T. J., et al. (2007). One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters. The Journal of Organic Chemistry, 72(19), 7437-7440.

- Bandyopadhyay, A., & Das, A. K. (1953). Determination of Nicotinic Acid in Pharmaceutical Products.

- Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. The American journal of cardiology, 101(8A), 5B-11B.

- Parvin, M. S., et al. (2021). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage)

- BenchChem. (n.d.). A Comparative Guide to the Synthesis of Substituted Nicotinic Acid Derivatives.

- Higashi, T., & Shimada, K. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 792(2), 349-359.

- Li, Y.-X., et al. (2011). 6-Methyl-nicotinic acid. Acta crystallographica. Section E, Structure reports online, 67(Pt 12), o3257.

- Justia Patents. (2021). METHOD FOR PRODUCING 2-METHOXYACETIC ACID.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.

- ChemScene. (n.d.). 2-Methoxy-3-methylisonicotinic acid.

- Google Patents. (n.d.). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.

- Google Patents. (n.d.). United States Patent.

- MassBank. (n.d.). Pyridines and derivatives.

- Doss, D. G. P., et al. (2021). Isolation, characterisation, anticancer and anti-oxidant activities of 2-methoxy mucic acid from Rhizophora apiculata: an in vitro and in silico studies.

- Google Patents. (n.d.). EP2663646A2 - Method for the preparation of nicotinic acid.

- Max, J.-J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(24), 6637-6646.

- Piatnitski, E. L., et al. (2010). Chimeric Approach to Identify Molecular Determinants of Nicotinic Acetylcholine Receptors. Journal of medicinal chemistry, 53(19), 6891-6900.

- Chem-Impex. (n.d.). 2-Methoxypyridine-4-carboxylic acid.

- Wikipedia. (n.d.). Pyridine.

- Kumar, A., et al. (2015). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 7(7), 183-189.

- Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).

- The Organic Chemistry Tutor. (2021, April 17). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters [Video]. YouTube.

- Quick Company. (n.d.). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride.

- SpectraBase. (n.d.). Pyridine.

- Kurbangalieva, A., et al. (2023). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 28(1), 356.

- Google Patents. (n.d.). US10654806B2 - Menthyl nicotinate synthesis process.

- Katritzky, A. R., & Dega‐Szafran, Z. (1989). Proton and carbon‐13 NMR studies of 1‐substituted pyridinium salts. Magnetic Resonance in Chemistry, 27(11), 1090–1093.

- Google Patents. (n.d.). United States Patent Office.

- Doss, D. G. P., et al. (2021). Isolation, characterization, anticancer and antioxidant activities of 2-methoxy mucic acid from Rhizophora apiculata: An in vitro and in silico studies.

- Pretsch, E., et al. (2009). Basic 1H- and 13C-NMR Spectroscopy. Springer.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinic acid receptor subtypes and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyridine - Wikipedia [en.wikipedia.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methoxy-4-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary checkbox but a foundational pillar for success. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately influencing its efficacy and safety profile.[1][2] This guide provides a comprehensive technical overview of the core physicochemical properties of 2-Methoxy-4-methylnicotinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry.

Nicotinic acid and its derivatives have a well-established history in therapeutic applications, ranging from the treatment of dyslipidemia to potential roles in inflammatory and neurodegenerative diseases.[3][4] The strategic placement of the methoxy and methyl groups on the nicotinic acid scaffold in 2-Methoxy-4-methylnicotinic acid is anticipated to modulate its properties, offering a unique profile for potential drug development.

This document moves beyond a simple recitation of data. It is designed as a practical guide for the research scientist, detailing not only the predicted properties of 2-Methoxy-4-methylnicotinic acid but also providing robust, field-proven experimental protocols for their validation. Each section is crafted to explain the "why" behind the "how," ensuring a deep, causal understanding of the experimental choices and their implications for drug development.

I. Molecular Structure and Identity

A precise understanding of the molecular structure is the starting point for all physicochemical analysis.

Chemical Structure:

Caption: 2D structure of 2-Methoxy-4-methylnicotinic acid.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 2-Methoxy-4-methylnicotinic acid |

| CAS Number | 1211516-03-8 |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| Canonical SMILES | COC1=C(C(=C(C=N1)C)C(=O)O) |

II. Predicted Physicochemical Properties: A Starting Point for Investigation

While experimental data for 2-Methoxy-4-methylnicotinic acid is not extensively available in the public domain, computational models provide valuable initial estimates. These predictions are instrumental in guiding early-stage research and hypothesis generation. It is crucial to underscore that these are in silico predictions and necessitate experimental verification.

| Property | Predicted Value | Significance in Drug Development |

| pKa | 1.53 ± 0.32[5] | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |

| logP | 1.10 | Indicates lipophilicity, which influences membrane permeability, plasma protein binding, and metabolic stability.[2] |

| Aqueous Solubility | Predicted to be low | Affects dissolution rate and oral bioavailability.[6] |

| Boiling Point | 306.8 ± 37.0 °C[5] | Relevant for purification and manufacturing processes. |

III. Experimental Determination of Physicochemical Properties: Protocols and Rationale

This section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 2-Methoxy-4-methylnicotinic acid. The protocols are designed to be self-validating and are grounded in established analytical principles.

A. Acid Dissociation Constant (pKa): The Key to Understanding Ionization

The pKa is a critical parameter as it dictates the extent of ionization of a molecule at a given pH.[7] This, in turn, has profound effects on a drug's solubility, absorption, and ability to interact with its biological target.

Experimental Protocol: Potentiometric Titration

This is a gold-standard method for pKa determination, relying on the measurement of pH changes in a solution upon the addition of a titrant.

-

Preparation of the Analyte Solution:

-

Accurately weigh approximately 10-20 mg of 2-Methoxy-4-methylnicotinic acid.

-

Dissolve the compound in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 methanol/water) to ensure complete dissolution. The use of a co-solvent is often necessary for compounds with low aqueous solubility.

-

Inert gas (nitrogen or argon) should be bubbled through the solution to remove dissolved carbon dioxide, which can interfere with the titration of acidic compounds.

-

-

Titration Setup:

-

Use a calibrated pH meter with a combination glass electrode.

-

Employ a micro-burette for precise addition of the titrant.

-

The titrant should be a standardized solution of a strong base, typically 0.1 M potassium hydroxide (KOH), prepared in the same co-solvent/water mixture.

-

-

Titration Procedure:

-

Place the analyte solution in a thermostatted vessel and stir continuously.

-

Record the initial pH of the solution.

-

Add the KOH titrant in small, precise increments (e.g., 0.05-0.1 mL).

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH versus the volume of KOH added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point.

-

Alternatively, the first derivative of the titration curve can be plotted (ΔpH/ΔV vs. V) to accurately determine the equivalence point. The pKa is then the pH at half of this volume.

-

Causality Behind Experimental Choices:

-

Co-solvent System: Necessary to overcome the low aqueous solubility of many organic compounds, ensuring that the analyte remains in solution throughout the titration.

-

Inert Gas Purge: Carbon dioxide from the atmosphere dissolves in water to form carbonic acid, which would be titrated along with the analyte, leading to inaccurate pKa determination.

-

Standardized Titrant: The accuracy of the pKa value is directly dependent on the accuracy of the titrant concentration.

Caption: Workflow for pKa determination by potentiometric titration.

B. Lipophilicity (logP): Gauging Membrane Permeability

LogP, the logarithm of the partition coefficient between n-octanol and water, is a crucial measure of a compound's lipophilicity.[2] It is a key determinant of a drug's ability to cross biological membranes and its distribution within the body.

Experimental Protocol: Shake-Flask Method

This traditional method directly measures the partitioning of a compound between two immiscible phases.

-

Preparation of Phases:

-

Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then allowing the layers to separate. This is critical for achieving thermodynamic equilibrium.

-

-

Partitioning Experiment:

-

Prepare a stock solution of 2-Methoxy-4-methylnicotinic acid in the aqueous phase.

-

In a series of screw-capped tubes, add a known volume of the aqueous stock solution and an equal volume of the pre-saturated n-octanol.

-

Agitate the tubes at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Phase Separation and Analysis:

-

Centrifuge the tubes to ensure complete separation of the two phases.

-

Carefully withdraw an aliquot from both the aqueous and n-octanol phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation of logP:

-

logP = log ([Concentration in octanol] / [Concentration in aqueous phase])

-

Causality Behind Experimental Choices:

-

Pre-saturation of Solvents: n-octanol and water have some mutual solubility. Pre-saturation ensures that the volume of each phase does not change during the experiment, which would affect the concentration measurements.

-

Equilibration Time: Sufficient time is required for the compound to reach a thermodynamic equilibrium between the two phases.

-

Centrifugation: This step is crucial for a clean separation of the two phases, preventing cross-contamination which would lead to inaccurate concentration measurements.

C. Aqueous Solubility: A Prerequisite for Absorption

Aqueous solubility is a fundamental property that influences a drug's dissolution rate in the gastrointestinal tract, a critical step for oral absorption.[8] Poor solubility is a major hurdle in drug development.

Experimental Protocol: Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound, which is the most relevant measure for predicting in vivo dissolution.

-

Sample Preparation:

-

Add an excess amount of solid 2-Methoxy-4-methylnicotinic acid to a series of vials containing a buffered aqueous solution at a relevant physiological pH (e.g., pH 7.4 phosphate-buffered saline).

-

-

Equilibration:

-

Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that a true equilibrium between the solid and dissolved compound is reached.

-

-

Separation of Undissolved Solid:

-

Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove all undissolved solid particles.

-

-

Quantification:

-

Analyze the clear filtrate/supernatant to determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV. A calibration curve with known concentrations of the compound must be prepared.

-

Causality Behind Experimental Choices:

-

Use of Excess Solid: This ensures that the solution becomes saturated, which is the definition of equilibrium solubility.

-

Prolonged Equilibration: This allows the system to reach a true thermodynamic equilibrium, as opposed to kinetic solubility which can overestimate the stable solubility.

-

Filtration/Centrifugation: Complete removal of any solid particles is essential to avoid overestimation of the solubility.

IV. Spectroscopic Characterization: Elucidating the Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the structure and purity of a compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential.

Predicted ¹H NMR Spectrum:

-

Aromatic protons: Two distinct signals in the aromatic region (typically 6.5-8.5 ppm), corresponding to the two protons on the pyridine ring.

-

Methoxy protons: A singlet at around 3.5-4.0 ppm, integrating to three protons.

-

Methyl protons: A singlet at around 2.0-2.5 ppm, integrating to three protons.

-

Carboxylic acid proton: A broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

Predicted ¹³C NMR Spectrum:

-

Carbonyl carbon: A signal in the range of 160-180 ppm.

-

Aromatic carbons: Five distinct signals in the aromatic region (110-160 ppm).

-

Methoxy carbon: A signal around 50-60 ppm.

-

Methyl carbon: A signal in the aliphatic region (15-25 ppm).

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of 2-Methoxy-4-methylnicotinic acid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are typically used.

-

Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts of all signals in both spectra to the corresponding atoms in the molecule.

B. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.[9]

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): An intense peak corresponding to the molecular weight of the compound (m/z = 167.16).

-

Fragmentation Pattern: Common fragmentation pathways for pyridine carboxylic acids include the loss of the methoxy group (-OCH₃), the carboxylic acid group (-COOH), and cleavage of the pyridine ring.[10]

Experimental Protocol for MS Analysis:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to generate intact molecular ions.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) to obtain an accurate mass measurement.

-

Fragmentation Analysis (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum, which can be used for structural confirmation.

C. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[11]

Expected Characteristic IR Peaks:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

C=C and C=N stretches (aromatic ring): Several peaks in the 1450-1600 cm⁻¹ region.[12]

-

C-O stretch (methoxy group): A peak in the 1000-1300 cm⁻¹ region.

-

C-H stretches (aromatic and aliphatic): Peaks just above and below 3000 cm⁻¹.

Experimental Protocol for IR Analysis:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

-

Data Acquisition: Record the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Spectral Interpretation: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

V. Conclusion: A Framework for Comprehensive Characterization

This technical guide has laid out a comprehensive framework for understanding and experimentally validating the key physicochemical properties of 2-Methoxy-4-methylnicotinic acid. While initial computational predictions provide a valuable starting point, rigorous experimental determination of pKa, logP, solubility, and spectroscopic characteristics is indispensable for advancing this compound in any drug discovery pipeline. The detailed protocols and the rationale behind the experimental choices provided herein are intended to empower researchers to generate high-quality, reliable data, thereby enabling informed decisions in the journey from a promising molecule to a potential therapeutic agent.

VI. References

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved January 26, 2026, from [Link]

-

The University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents and. Retrieved January 26, 2026, from [Link]

-

Papadopoulou, A., et al. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. PMC - PubMed Central.

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.

-

National Center for Biotechnology Information. (n.d.). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Retrieved January 26, 2026, from [Link]

-

ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved January 26, 2026, from [Link]

-

ProtoQSAR. (n.d.). QSAR models. Retrieved January 26, 2026, from [Link]

-

Budzikiewicz, H., Lange, E., & Ockels, W. (1981). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. Phosphorus and Sulfur and the Related Elements, 11(1), 33-45.

-

arXiv. (2024, March 7). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2014, January 26). What does a "Pyridine- FTIR analysis" can tell me?. Retrieved January 26, 2026, from [Link]

-

PubMed. (n.d.). In silico log P prediction for a large data set with support vector machines, radial basis neural networks and multiple linear regression. Retrieved January 26, 2026, from [Link]

-

MDPI. (2023, July 31). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Retrieved January 26, 2026, from [Link]

-

Google Patents. (n.d.). CN112824387A - 2-methyl nicotininate and preparation method and application thereof. Retrieved January 26, 2026, from

-

Patsnap. (2025, May 29). How does solubility affect oral bioavailability?. Retrieved January 26, 2026, from [Link]

-

Mestrelab. (n.d.). Download NMR Predict. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Retrieved January 26, 2026, from [Link]

-

Drug Discovery World. (2023, March 23). SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame. Retrieved January 26, 2026, from [Link]

-

MDPI. (n.d.). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Retrieved January 26, 2026, from [Link]

-

ACD/Labs. (n.d.). NMR Software | Processing, Prediction, and Assignment. Retrieved January 26, 2026, from [Link]

-

Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved January 26, 2026, from [Link]

-

ACS Publications. (n.d.). Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. Retrieved January 26, 2026, from [Link]

-

YouTube. (2020, November 18). In silico calculations of LogP and LogS using free online platforms. Retrieved January 26, 2026, from [Link]

-

YouTube. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved January 26, 2026, from [Link]

-

Whitman People. (n.d.). GCMS Section 6.12. Retrieved January 26, 2026, from [Link]

-

MDPI. (n.d.). ZSM-5 Nanocatalyst from Rice Husk: Synthesis, DFT Analysis, and Au/Pt Modification for Isopropanol Conversion. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Growth and characterization of organic 2-methoxy-4-nitroaniline single crystal for optical applications. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2023, April 3). (PDF) Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. Retrieved January 26, 2026, from [Link]

-

NMR-DB. (n.d.). Simulate and predict NMR spectra. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2020, March 20). Predicting Solubility of Small Molecules in Macromolecular Compounds for Nanomedicine Application from Atomistic Simulations. Retrieved January 26, 2026, from [Link]

-

Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved January 26, 2026, from [Link]

-

ACS Publications. (2026, January 23). Infrared Absorption Spectroscopy: A Multifaceted Characterization Tool for Nanomaterials. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl Nicotinate. Retrieved January 26, 2026, from [Link]

-

PubMed. (2023, April 9). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. Retrieved January 26, 2026, from [Link]

-

Biopharma PEG. (2020, May 11). The Importance of Solubility for New Drug Molecules. Retrieved January 26, 2026, from [Link]

-

PhysChem Forum. (n.d.). The Influence of Physicochemical Properties on ADME. Retrieved January 26, 2026, from [Link]

-

Pharmacareerinsider. (2025, May 14). Physicochemical Parameters in Quantitative Structure-Activity Relationship (QSAR): A Complete Guide. Retrieved January 26, 2026, from [Link]

-

ACS Publications. (2022, November 8). Prediction of the Aqueous Solubility of Compounds Based on Light Gradient Boosting Machines with Molecular Fingerprints and the Cuckoo Search Algorithm. Retrieved January 26, 2026, from [Link]

-

MDPI. (n.d.). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methoxy-4,6-diphenylnicotinonitrile. Retrieved January 26, 2026, from [Link]

Sources

- 1. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Hydroxy-4-methylnicotinic Acid|High-Purity CAS 38076-81-2 [benchchem.com]

- 4. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How does solubility affect oral bioavailability? [synapse.patsnap.com]

- 7. nmrium.com [nmrium.com]

- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In silico log P prediction for a large data set with support vector machines, radial basis neural networks and multiple linear regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structure Elucidation of 2-Methoxy-4-methylnicotinic Acid

This guide provides a comprehensive, technically-grounded methodology for the complete structure elucidation of 2-Methoxy-4-methylnicotinic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of procedures. It delves into the rationale behind experimental choices, establishing a self-validating workflow that ensures the highest degree of scientific integrity and confidence in the final structural assignment.

Introduction: The Importance of Unambiguous Structure Verification

In the realm of pharmaceutical and chemical research, the precise structural characterization of a molecule is a non-negotiable prerequisite for understanding its bioactivity, reactivity, and safety profile. 2-Methoxy-4-methylnicotinic acid, a substituted pyridine derivative, presents a compelling case for a multi-technique approach to structure elucidation. Its isomeric possibilities necessitate a rigorous and systematic application of modern analytical methods to prevent costly and time-consuming errors in later-stage development. This guide outlines a robust workflow, integrating Mass Spectrometry, Infrared Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance experiments to unequivocally determine its constitution.

Foundational Analysis: Establishing the Molecular Framework

The initial step in any structure elucidation puzzle is to determine the molecular formula and identify the key functional groups present. This foundational data provides the building blocks upon which the detailed connectivity map will be constructed.

Molecular Formula Determination via High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS is the cornerstone for establishing the elemental composition of a molecule with high precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, we can derive a unique molecular formula, ruling out numerous other possibilities.

Protocol:

-

Sample Preparation: Dissolve a small quantity (approx. 1 mg) of 2-Methoxy-4-methylnicotinic acid in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Data Acquisition: Acquire the mass spectrum in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the chances of observing the molecular ion and to gain complementary fragmentation information.

-

Data Analysis: The expected monoisotopic mass for C₈H₉NO₃ is 167.05824 Da.[1] The high-resolution data should confirm this value within a narrow mass tolerance (typically < 5 ppm).

Expected Data Summary:

| Ion Mode | Adduct | Calculated m/z |

| Positive | [M+H]⁺ | 168.06552[1] |

| Positive | [M+Na]⁺ | 190.04746[1] |

| Negative | [M-H]⁻ | 166.05096[1] |

Functional Group Identification with Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy provides a rapid and non-destructive method for identifying the characteristic vibrational frequencies of functional groups within a molecule. For 2-Methoxy-4-methylnicotinic acid, we anticipate signatures for the carboxylic acid, the aromatic pyridine ring, and the methoxy group.

Protocol:

-

Sample Preparation: Prepare the sample using either the KBr pellet method or as a thin film on a salt plate. For Attenuated Total Reflectance (ATR-FTIR), place the solid sample directly on the crystal.

-

Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Interrogate the spectrum for key absorption bands. The carboxylic acid O-H stretch is notably broad due to hydrogen bonding.[2][3]

Expected Vibrational Frequencies:

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| Carboxylic Acid O-H | 3300-2500 | Very broad band due to hydrogen bonding.[3] |

| C-H (aromatic & methyl) | 3100-2850 | Sharp to medium intensity peaks. |

| Carboxylic Acid C=O | 1730-1700 | Strong, sharp absorption.[4] |

| C=C and C=N (aromatic ring) | 1600-1450 | Multiple bands of varying intensity. |

| C-O (methoxy & acid) | 1300-1000 | Strong intensity bands. |

Detailed Structural Connectivity: The Power of Nuclear Magnetic Resonance (NMR)

With the molecular formula and functional groups established, NMR spectroscopy is employed to piece together the atomic connectivity. A combination of 1D and 2D NMR experiments provides an unambiguous map of the molecule's structure.

Workflow for NMR-Based Structure Elucidation

Caption: Workflow for NMR-based structure elucidation.

¹H NMR: Mapping the Proton Environments

Rationale: ¹H NMR spectroscopy provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (indicating neighboring protons).

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Data Analysis: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts and splitting patterns (singlet, doublet, etc.). For nicotinic acid derivatives, aromatic protons typically appear downfield.[5][6]

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H5 | ~7.0-7.2 | d | 1H |

| H6 | ~8.0-8.2 | d | 1H |

| OCH₃ | ~3.9-4.1 | s | 3H |

| CH₃ | ~2.3-2.5 | s | 3H |

| COOH | ~13.0-13.5 | s (broad) | 1H |

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

¹³C NMR: Identifying the Carbon Skeleton

Rationale: ¹³C NMR spectroscopy reveals the number of unique carbon environments in the molecule. The chemical shifts are indicative of the carbon type (e.g., sp², sp³, carbonyl).

Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring sufficient concentration (20-50 mg).

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

Data Analysis: Count the number of signals to confirm the 8 unique carbons. Compare the chemical shifts to expected values for substituted pyridines and carboxylic acids.[7]

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~160-165 |

| C3 | ~120-125 |

| C4 | ~145-150 |

| C5 | ~125-130 |

| C6 | ~148-152 |

| COOH | ~165-170 |

| OCH₃ | ~53-56 |

| CH₃ | ~18-22 |

2D NMR: Connecting the Pieces

Rationale: 2D NMR experiments are crucial for unambiguously connecting the protons and carbons, confirming the overall structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.[8] This allows for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away.[8] This is the key experiment for piecing together the molecular fragments and placing the substituents on the pyridine ring.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. This helps to confirm the positions of the aromatic protons relative to each other.

Caption: Key HMBC correlations for structure confirmation.

Interpretation of Key HMBC Correlations:

-

OCH₃ Protons to C2: The protons of the methoxy group will show a correlation to the C2 carbon of the pyridine ring, confirming its position.

-

CH₃ Protons to C3, C4, and C5: The protons of the methyl group at C4 will show correlations to C3, C4, and C5, definitively placing it at the 4-position.

-

H5 to C3, C4, and C6: The aromatic proton at C5 will show correlations to its neighboring carbons (C4, C6) and to C3, further solidifying the ring structure.

-

H6 to C2, C4, and C5: The aromatic proton at C6 will correlate with C5 and C2, and importantly to C4, completing the connectivity map.

Conclusion: A Self-Validating Approach to Certainty

References

-

Chemistry Stack Exchange. (2017). Proton NMR Spectrum for Nicotinic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-4-methylnicotinic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of 2-Methoxy-4-((4-nitrophenylimino)methyl)phenol.... Retrieved from [Link]

-

SpectraBase. (n.d.). Nicotinic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.

-

PubChemLite. (n.d.). 2-methoxy-4-methylnicotinic acid (C8H9NO3). Retrieved from [Link]

-

Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative.... Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Inverse 2D Heteronuclear Correlation Experiments. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

-

ResearchGate. (n.d.). The GC–MS fragmentation of 2-{[(2-hydroxyphenyl)-methylidene]amino}nicotinic acid. Retrieved from [Link]

Sources

- 1. PubChemLite - 2-methoxy-4-methylnicotinic acid (C8H9NO3) [pubchemlite.lcsb.uni.lu]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

- 7. Nicotinic acid(59-67-6) 1H NMR [m.chemicalbook.com]

- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

An In-Depth Technical Guide to the Biological Activity of 2-Methoxy-4-methylnicotinic Acid

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of 2-Methoxy-4-methylnicotinic acid, a substituted pyridine carboxylic acid. While direct experimental data on this specific molecule is limited, this document synthesizes information from structurally related nicotinic acid derivatives to build a robust hypothesis for its potential therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, potential mechanisms of action, and detailed protocols for its biological evaluation. The central hypothesis is that the unique combination of a methoxy group at the 2-position and a methyl group at the 4-position of the nicotinic acid scaffold may confer valuable pharmacological properties, including but not limited to, anti-inflammatory, anticancer, and enzyme inhibitory activities.

Introduction: The Therapeutic Potential of Substituted Nicotinic Acids

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives have long been a focal point of medicinal chemistry research due to their diverse biological activities.[1] Beyond its established role in treating dyslipidemia, the nicotinic acid scaffold has been extensively modified to explore a wide range of therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial agents.[2][3] The strategic placement of substituents on the pyridine ring can significantly alter the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its pharmacokinetic profile and interaction with biological targets.

The subject of this guide, 2-Methoxy-4-methylnicotinic acid, is a nicotinic acid derivative with a methoxy group at the 2-position and a methyl group at the 4-position. The introduction of a methoxy group can enhance the metabolic stability and membrane permeability of a molecule.[4] The methyl group can contribute to steric interactions within a binding pocket and influence the overall electronic nature of the pyridine ring. While direct studies on 2-Methoxy-4-methylnicotinic acid are not widely published, this guide will extrapolate from the known biological activities of structurally similar compounds to propose a framework for its investigation.

Synthesis of 2-Methoxy-4-methylnicotinic Acid

A plausible synthetic route for 2-Methoxy-4-methylnicotinic acid can be adapted from established methods for the synthesis of substituted nicotinic acids. A potential pathway could commence from a readily available starting material such as 2-hydroxy-4-methylnicotinic acid.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for 2-Methoxy-4-methylnicotinic acid.

Detailed Synthetic Protocol

Step 1: Esterification of 2-Hydroxy-4-methylnicotinic Acid

-

To a solution of 2-hydroxy-4-methylnicotinic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-hydroxy-4-methylnicotinate.

Step 2: Methylation of Methyl 2-hydroxy-4-methylnicotinate

-

Dissolve methyl 2-hydroxy-4-methylnicotinate (1.0 eq) in a suitable solvent such as acetone or DMF.

-

Add a base, for example, potassium carbonate (1.5 eq), and stir the mixture at room temperature.

-

Add dimethyl sulfate (1.2 eq) dropwise and continue stirring at room temperature or with gentle heating.

-

Monitor the reaction by TLC. Upon completion, filter off the base and concentrate the filtrate.

-

Purify the crude product by column chromatography on silica gel to obtain methyl 2-methoxy-4-methylnicotinate.

Step 3: Hydrolysis of Methyl 2-methoxy-4-methylnicotinate

-

Dissolve methyl 2-methoxy-4-methylnicotinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (1.5 eq) and stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC. Upon completion, acidify the reaction mixture with 1N HCl to pH 3-4.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-Methoxy-4-methylnicotinic acid.

Postulated Biological Activities and Mechanisms of Action

Based on the biological activities reported for structurally related nicotinic acid derivatives, we hypothesize that 2-Methoxy-4-methylnicotinic acid may exhibit anti-inflammatory, anticancer, and enzyme inhibitory properties.

Potential Anti-Inflammatory Activity

Several nicotinic acid derivatives have demonstrated significant anti-inflammatory effects.[2] It is plausible that 2-Methoxy-4-methylnicotinic acid could modulate key inflammatory pathways.

Hypothesized Mechanism of Anti-Inflammatory Action:

Caption: Hypothesized anti-inflammatory mechanism of 2-Methoxy-4-methylnicotinic acid.

Potential Anticancer Activity

Derivatives of nicotinic acid have been investigated for their antiproliferative effects against various cancer cell lines.[5] The structural features of 2-Methoxy-4-methylnicotinic acid may allow it to interfere with cancer cell signaling pathways.

Hypothesized Anticancer Mechanism:

A potential mechanism could involve the modulation of signaling pathways crucial for cell survival and proliferation, such as the PI3K/Akt or MAPK pathways, or through the induction of apoptosis.

Potential Enzyme Inhibition

The carboxylic acid moiety of 2-Methoxy-4-methylnicotinic acid suggests its potential as an inhibitor of various enzymes, particularly metalloenzymes where the carboxylate can coordinate with a metal ion in the active site.[6]

Potential Enzyme Targets:

-

Matrix Metalloproteinases (MMPs): The carboxylic acid group could act as a zinc-binding group.

-

Histone Deacetylases (HDACs): Similar to other carboxylic acid-containing HDAC inhibitors.

-

Cyclooxygenases (COX-1/COX-2): A common target for anti-inflammatory drugs.

Proposed Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities, a series of in vitro assays are proposed.

In Vitro Anti-Inflammatory Activity Assay

Objective: To determine the effect of 2-Methoxy-4-methylnicotinic acid on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Viability Assay (MTT Assay):

-

Seed cells in a 96-well plate and treat with various concentrations of 2-Methoxy-4-methylnicotinic acid for 24 hours.

-

Add MTT solution and incubate for 4 hours.

-

Add DMSO to dissolve the formazan crystals and measure the absorbance at 570 nm.

-

-

Nitric Oxide (NO) Production Assay (Griess Assay):

-

Pre-treat cells with different concentrations of the compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Collect the supernatant and mix with Griess reagent.

-

Measure the absorbance at 540 nm to quantify nitrite concentration.

-

-

Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement (ELISA):

-

Collect the cell culture supernatants from the NO assay.

-

Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Western Blot Analysis for iNOS and COX-2 Expression:

-

Lyse the treated cells and determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin), followed by HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

In Vitro Anticancer Activity Assay

Objective: To evaluate the cytotoxic and anti-proliferative effects of 2-Methoxy-4-methylnicotinic acid on a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon).

Protocol:

-

Cell Culture: Maintain the selected cancer cell lines in their respective recommended media and conditions.

-

Cell Viability Assay (MTT or SRB Assay):

-

Seed cells in 96-well plates and treat with a range of concentrations of the compound for 48 or 72 hours.

-

Perform the MTT or Sulforhodamine B (SRB) assay to determine the percentage of cell viability.

-

Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

-

-

Colony Formation Assay:

-

Seed a low density of cells in 6-well plates and treat with the compound at concentrations below the IC50 value.

-

Allow the cells to grow for 10-14 days until visible colonies are formed.

-

Fix and stain the colonies with crystal violet and count the number of colonies.

-

-

Cell Cycle Analysis (Flow Cytometry):

-

Treat cells with the compound for 24 or 48 hours.

-

Harvest, fix, and stain the cells with propidium iodide (PI).

-

Analyze the cell cycle distribution using a flow cytometer.

-

-

Apoptosis Assay (Annexin V/PI Staining):

-

Treat cells with the compound for a specified time.

-

Stain the cells with Annexin V-FITC and PI.

-

Analyze the percentage of apoptotic cells by flow cytometry.

-

Enzyme Inhibition Assays

Objective: To screen 2-Methoxy-4-methylnicotinic acid for its inhibitory activity against selected enzymes.

General Protocol Outline:

-

Obtain the purified enzyme and its specific substrate.

-

In a suitable buffer, incubate the enzyme with various concentrations of 2-Methoxy-4-methylnicotinic acid for a defined period.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate using a spectrophotometer, fluorometer, or luminometer.

-

Calculate the percentage of inhibition and determine the IC50 value.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in a clear and concise format.

Table 1: Hypothetical In Vitro Anti-inflammatory Activity of 2-Methoxy-4-methylnicotinic Acid

| Concentration (µM) | Cell Viability (%) | NO Production (% of Control) | TNF-α (% of Control) | IL-6 (% of Control) |

| 0 (LPS only) | 100 ± 5 | 100 ± 8 | 100 ± 7 | 100 ± 9 |

| 1 | 98 ± 4 | 85 ± 6 | 90 ± 5 | 88 ± 7 |

| 10 | 95 ± 6 | 62 ± 5 | 75 ± 6 | 70 ± 8 |

| 50 | 92 ± 5 | 35 ± 4 | 48 ± 5 | 45 ± 6 |

| 100 | 88 ± 7 | 15 ± 3 | 25 ± 4 | 22 ± 5 |

Table 2: Hypothetical IC50 Values for Anticancer Activity of 2-Methoxy-4-methylnicotinic Acid

| Cell Line | IC50 (µM) |

| A549 (Lung Cancer) | 45.2 |

| MCF-7 (Breast Cancer) | 68.5 |

| HCT116 (Colon Cancer) | 32.8 |

Conclusion and Future Directions

While direct biological data for 2-Methoxy-4-methylnicotinic acid is currently lacking, the information compiled in this guide from structurally related compounds provides a strong rationale for its investigation as a potential therapeutic agent. The proposed synthetic route is feasible, and the detailed experimental protocols offer a clear path forward for its biological evaluation. Future research should focus on the synthesis and purification of 2-Methoxy-4-methylnicotinic acid, followed by the systematic execution of the described in vitro assays. Positive results from these initial studies would warrant further investigation into its mechanism of action, in vivo efficacy in animal models, and pharmacokinetic profiling to assess its drug-like properties. The exploration of 2-Methoxy-4-methylnicotinic acid holds promise for the discovery of novel therapeutics in the areas of inflammation and oncology.

References

- CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google P

-

Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators - MDPI. (URL: [Link])

-

Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PubMed. (URL: [Link])

-

Nicotinic acid derivatives: Application and uses, review - ResearchGate. (URL: [Link])

-

Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol - PubMed. (URL: [Link])

-

Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies - PubMed. (URL: [Link])

-

Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - MDPI. (URL: [Link])

-

Novel antimitotic activity of 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) through the inhibition of tubulin polymerization - PubMed. (URL: [Link])

- US2516158A - Method of preparing 2-methyl-4-hydroxy-5-alkoxy-methyl-pyrimidine. (URL: )

-

Nicotinic acid - Wikipedia. (URL: [Link])

- US10654806B2 - Menthyl nicotinate synthesis process - Google P

-

In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine. (URL: [Link])

-

Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - MDPI. (URL: [Link])

-

Inhibition of liver microsomal cytochrome P450 activity and metabolism of the tobacco-specific nitrosamine NNK by capsaicin and ellagic acid - PubMed. (URL: [Link])

-

Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed. (URL: [Link])

-

Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - PMC - PubMed Central. (URL: [Link])

-

2-Methylnicotinic acid | C7H7NO2 | CID 643373 - PubChem. (URL: [Link])

-

United States Patent Office - Googleapis.com. (URL: [Link])

-

Investigating the Selectivity of Metalloenzyme Inhibitors - PMC - NIH. (URL: [Link])

Sources

- 1. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic study of the 2-methyl-3-methoxy-4-phenylbutanoic acid produced by oxidation of microcystin in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acta.tums.ac.ir [acta.tums.ac.ir]

A Technical Guide to the Potential Research Applications of 2-Methoxy-4-methylnicotinic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-4-methylnicotinic acid represents a synthetically accessible derivative of the nicotinic acid scaffold, a privileged structure in pharmacology and chemical biology. While direct research on this specific molecule is nascent, its structural features—a pyridine carboxylic acid core with methoxy and methyl substitutions—suggest a strong potential for biological activity, primarily as a modulator of nicotinic acid receptors and as a versatile intermediate in medicinal chemistry. This guide synthesizes field-proven insights to propose and detail high-potential research applications, providing the scientific rationale and robust experimental workflows for its investigation as a tool compound or therapeutic lead. We will explore its potential in metabolic and inflammatory diseases through the G-protein coupled receptor 109A (GPR109A) pathway and its utility as a building block for more complex molecular architectures.

Part 1: Foundational Analysis - The Significance of the Substituted Nicotinic Acid Scaffold

The therapeutic and biological relevance of nicotinic acid (also known as niacin or Vitamin B3) is well-established, extending far beyond its role as a vitamin. Its pharmacological effects are largely mediated by the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA₂), which is expressed on adipocytes and various immune cells, including monocytes, macrophages, and neutrophils.

The core nicotinic acid structure is a pyridine ring with a carboxylic acid at the 3-position. The substitutions on the ring, as seen in 2-Methoxy-4-methylnicotinic acid, are not trivial modifications. They are critical for fine-tuning the molecule's pharmacological profile:

-

Potency & Selectivity: Substitutions can alter the binding affinity and efficacy at the GPR109A receptor.

-

Pharmacokinetics: Modifications to the ring can impact absorption, distribution, metabolism, and excretion (ADME) properties, such as lipophilicity and metabolic stability. The methyl group can increase lipophilicity, potentially influencing membrane permeability, while the methoxy group can alter electronic properties and metabolic fate.

-

Side Effect Profile: The most common side effect of nicotinic acid therapy is a cutaneous flushing reaction, mediated by prostaglandins. Novel derivatives are often designed to mitigate this effect while retaining therapeutic efficacy.

Therefore, 2-Methoxy-4-methylnicotinic acid is not merely an analogue but a distinct chemical entity whose unique substitution pattern warrants dedicated investigation.

Part 2: High-Potential Application in Metabolic & Inflammatory Disease Research

The Central Hypothesis: 2-Methoxy-4-methylnicotinic Acid as a GPR109A Agonist

The most direct and compelling research application for this molecule is as a potential agonist for the GPR109A receptor. Activation of GPR109A in adipocytes leads to the inhibition of adenylate cyclase, a decrease in cyclic AMP (cAMP), and ultimately a reduction in the release of free fatty acids into the circulation—a key mechanism for treating dyslipidemia. In immune cells, GPR109A activation has complex, often anti-inflammatory, effects.

The proposed research workflow is designed to systematically validate this hypothesis, moving from target engagement to cellular function.

Experimental Workflow: Validating GPR109A Engagement and Function

This workflow provides a self-validating system to ascertain if and how 2-Methoxy-4-methylnicotinic acid interacts with GPR109A.

Caption: Experimental workflow for GPR109A target validation.

Detailed Experimental Protocols

Protocol 2.1: cAMP Second Messenger Assay

-

Cell Culture: Culture HEK293 cells stably expressing human GPR109A.

-

Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of 2-Methoxy-4-methylnicotinic acid (e.g., from 1 nM to 100 µM) in assay buffer. Include a known GPR109A agonist (e.g., nicotinic acid) as a positive control and buffer alone as a negative control.

-

Assay Procedure:

-

Pre-treat cells with a phosphodiesterase inhibitor like IBMX for 15-30 minutes.

-

Add the test compound dilutions and a stimulator of adenylate cyclase (e.g., forskolin).

-

Incubate for 30 minutes at room temperature.

-

-

Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).

-

Data Analysis: Plot the cAMP concentration against the log concentration of the compound. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration). A potent agonist will show a significant, dose-dependent decrease in forskolin-stimulated cAMP levels.

Protocol 2.2: Adipocyte Lipolysis Assay

-

Cell Culture & Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard cocktail (e.g., insulin, dexamethasone, IBMX).

-

Assay Setup: Wash mature adipocytes and incubate in serum-free medium.

-

Compound Treatment: Add serial dilutions of 2-Methoxy-4-methylnicotinic acid. Include a positive control (nicotinic acid) and a negative control (vehicle).

-

Lipolysis Induction: Stimulate lipolysis with a β-adrenergic agonist like isoproterenol.

-

Incubation: Incubate for 1-2 hours at 37°C.

-

Measurement: Collect the supernatant (media) and measure the concentration of glycerol or free fatty acids released using a commercially available colorimetric or fluorometric assay kit.

-

Data Analysis: Normalize the data to the vehicle control. A successful GPR109A agonist will cause a dose-dependent inhibition of isoproterenol-stimulated glycerol/FFA release.

Part 3: Application in Medicinal Chemistry as a Synthetic Scaffold

Beyond its potential direct biological activity, the structure of 2-Methoxy-4-methylnicotinic acid makes it a valuable starting scaffold for medicinal chemistry campaigns. The carboxylic acid group is a versatile chemical handle, ready for a variety of synthetic transformations.

Workflow: Scaffold Elaboration for Novel Compound Libraries

Caption: Synthetic pathways for scaffold elaboration.

The primary goal of such a campaign would be to explore the structure-activity relationship (SAR) around this scaffold. For instance, creating a library of amides by coupling the carboxylic acid with diverse amines could identify new interactions within the GPR109A binding pocket or even discover activity at entirely new targets.

Part 4: Data Summary and Comparative Analysis

While experimental data for 2-Methoxy-4-methylnicotinic acid is not yet published, we can create a comparative table to frame the expected outcomes against known GPR109A agonists. This table serves as a template for data organization once experiments are conducted.

| Compound | GPR109A Binding (Ki, nM) | GPR109A Function (EC₅₀, nM) | Anti-Lipolytic Effect (IC₅₀, nM) | Flushing Potential |

| Nicotinic Acid (Reference) | ~1,000 - 3,000 | ~300 - 1,000 | ~300 | High |

| Acifran | ~1,500 | ~200 | ~250 | Moderate |

| 2-Methoxy-4-methylnicotinic acid | To Be Determined | To Be Determined | To Be Determined | To Be Determined |

Conclusion and Future Directions

2-Methoxy-4-methylnicotinic acid stands as a promising but underexplored chemical entity. The scientific rationale, grounded in the well-understood pharmacology of the nicotinic acid scaffold, strongly supports its investigation as a GPR109A modulator. The experimental workflows detailed in this guide provide a clear, robust, and scientifically rigorous path to defining its biological activity and therapeutic potential.